4-[butyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Description
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-4-6-13-24(5-2)29(26,27)18-10-7-16(8-11-18)21(25)23-17-9-12-20-19(14-17)22-15(3)28-20/h7-12,14H,4-6,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRDICCOFUYFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[butyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a benzamide core and a benzothiazole ring, is being studied for various therapeutic applications, particularly in oncology and infectious disease treatment.
Chemical Structure
The molecular formula of 4-[butyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is . Its structure includes:
- Benzamide Core : Provides a scaffold for biological activity.
- Sulfamoyl Group : Enhances solubility and biological interactions.
- Benzothiazole Ring : Imparts specific biological properties and enhances interaction with cellular targets.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that 4-[butyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide can inhibit the growth of various cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes, such as carbonic anhydrase IX, which is overexpressed in many tumors. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Preliminary studies suggest it possesses activity against a range of bacterial strains, indicating its potential as a lead compound in the development of new antibiotics.
Anti-inflammatory Effects
In vitro studies have indicated that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 : Anticancer Activity (Journal of Medicinal Chemistry) | Demonstrated significant growth inhibition in breast cancer cell lines with IC50 values in the low micromolar range. | Suggests potential for development as an anticancer agent. |
| Study 2 : Antimicrobial Testing (Journal of Antimicrobial Agents) | Exhibited bactericidal activity against Staphylococcus aureus with an MIC of 32 µg/mL. | Highlights potential as a new antibiotic candidate. |
| Study 3 : Anti-inflammatory Mechanisms (International Journal of Inflammation) | Reduced TNF-alpha production in macrophages by 40% at 10 µM concentration. | Indicates possible use in treating inflammatory diseases. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It inhibits carbonic anhydrase IX, affecting pH regulation within tumors.
- Receptor Modulation : Potential interactions with inflammatory cytokine receptors may explain its anti-inflammatory effects.
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to increased apoptosis.
Future Directions
Further research is warranted to explore the full therapeutic potential of 4-[butyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide. Key areas for future investigation include:
- In vivo Studies : To evaluate efficacy and safety profiles in animal models.
- Mechanistic Studies : To elucidate the detailed pathways affected by this compound.
- Formulation Development : To optimize delivery methods for clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoyl-Benzamide Derivatives
a. LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
- Key Differences :
- Sulfamoyl Substituents : LMM5 uses benzyl(methyl), while LMM11 employs cyclohexyl(ethyl). The target compound substitutes butyl(ethyl), which may enhance lipophilicity compared to LMM5 but reduce steric hindrance relative to LMM11.
- Heterocyclic Moieties: Both LMM5 and LMM11 feature 1,3,4-oxadiazole rings, whereas the target compound uses a benzothiazole group. Benzothiazoles are known for their electron-rich aromatic systems, which may improve π-π stacking interactions in biological targets . Biological Activity: LMM5 and LMM11 exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase. The target compound’s benzothiazole group could similarly target redox enzymes but with distinct selectivity profiles .
b. Compound 3a–g (Methoxyphenyl-Oxazolone Derivatives)
- These derivatives, such as N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-substituted sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide, share a sulfamoyl-benzamide core but incorporate a methoxyphenyl-oxazolone scaffold. Key Differences:
- Substituents on the sulfamoyl group (e.g., alkyl vs. aryl) in these derivatives modulate enzymatic inhibition kinetics, as shown in their synthesis via acetic acid-sodium acetate-mediated reactions .
Benzothiazole-Containing Analogs
a. BA90955
- Structure : 4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide.
- Key Differences :
- The dihydrobenzothiazole ring in BA90955 is fused with a sulfamoyl group at position 6, unlike the simpler 2-methyl substitution in the target compound. This difference may influence conformational flexibility and binding to hydrophobic enzyme pockets .
b. EUROPEAN PATENT APPLICATION Derivatives
- Examples include 7-[4-(dimethylamino)piperidin-1-yl]-2-(2-methyl-1,3-benzothiazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. Key Differences:
- These compounds replace the sulfamoyl-benzamide with pyrido-pyrimidinone cores, targeting entirely different pathways (e.g., kinase inhibition). The shared 2-methylbenzothiazole group highlights its versatility in diverse pharmacophores .
Artemisinin Hybrids
- Compound 6e: (E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide. Key Differences:
- Incorporates a dihydroartemisinin moiety, suggesting antimalarial applications. The sulfamoyl-vinylphenoxy group contrasts with the target compound’s simpler sulfamoyl-benzamide linkage, which may reduce metabolic instability .
Structural and Functional Comparison Table
Q & A
Basic: How can the synthetic yield of 4-[butyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide be optimized?
Methodological Answer:
Optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature) and catalyst selection. For example:
- Coupling Reagents: Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance sulfonamide bond formation, as demonstrated in sulfamoyl-benzamide syntheses .
- Stepwise Synthesis: Isolate intermediates (e.g., oxadiazole or benzothiazole precursors) to minimize side reactions. Evidence suggests that continuous flow reactors improve reproducibility and purity in multi-step syntheses .
- Temperature Control: Maintain 0–5°C during sulfamoyl group introduction to prevent thermal degradation .
Basic: What analytical techniques are most reliable for confirming the molecular structure of this compound?
Methodological Answer:
A combination of spectral and chromatographic methods is essential:
- NMR Spectroscopy: Use H and C NMR to verify substituent positions (e.g., butyl/ethyl sulfamoyl groups and benzothiazole ring) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₂₁H₂₄N₄O₃S₂) and isotopic patterns .
- IR Spectroscopy: Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹) .
Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound for enzyme inhibition?
Methodological Answer:
SAR studies require systematic structural modifications and biological assays:
- Molecular Docking: Use software like AutoDock to predict binding interactions with target enzymes (e.g., tyrosine kinases or proteases). Compare docking scores of analogs with varying substituents .
- Mutagenesis Studies: Co-crystallize the compound with mutated enzyme variants to identify critical binding residues .
- In Vitro Assays: Test inhibitory potency against purified enzymes (e.g., IC₅₀ measurements) and correlate with substituent electronic/hydrophobic properties .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Address these by:
- Standardized Protocols: Replicate assays under controlled conditions (e.g., cell line selection, incubation time) .
- Off-Target Profiling: Use kinome-wide screens or proteomics to identify unintended interactions .
- Structural Analysis: Compare crystallographic data with analogs to determine if conformational changes affect activity .
Basic: What strategies are effective for purifying this compound from reaction mixtures?
Methodological Answer:
Purification depends on solubility and polarity:
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on differential solubility at varying temperatures .
- HPLC: Apply reverse-phase C18 columns for high-purity isolation, particularly for polar byproducts .
Advanced: How can computational methods guide the design of derivatives with enhanced metabolic stability?
Methodological Answer:
Leverage in silico tools to predict metabolic hotspots:
- CYP450 Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor to identify sites prone to oxidation (e.g., benzothiazole methyl groups) .
- Bioisosteric Replacement: Replace labile groups (e.g., ethyl sulfamoyl with cyclopropyl) to block metabolic pathways .
- MD Simulations: Assess stability of derivatives in lipid bilayers to optimize membrane permeability .
Basic: What safety considerations are critical when handling this compound in the lab?
Methodological Answer:
Follow protocols for sulfonamide and benzothiazole derivatives:
- Ventilation: Use fume hoods to avoid inhalation of fine particulates .
- PPE: Wear nitrile gloves and goggles to prevent skin/eye contact .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .
Advanced: What experimental approaches can elucidate the compound’s mechanism of action in cancer cell lines?
Methodological Answer:
Combine phenotypic and mechanistic assays:
- Apoptosis Markers: Measure caspase-3/7 activation via fluorogenic substrates .
- Transcriptomics: Perform RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) .
- Chemical Proteomics: Use activity-based probes to map enzyme targets in lysates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
